molecular formula C8H13NS B2917641 1-(5-Methylthiophen-3-yl)propan-1-amine CAS No. 1270358-73-0

1-(5-Methylthiophen-3-yl)propan-1-amine

Cat. No.: B2917641
CAS No.: 1270358-73-0
M. Wt: 155.26
InChI Key: RISLJFHZZNCFNM-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)propan-1-amine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.

Scientific Research Applications

1-(5-Methylthiophen-3-yl)propan-1-amine has several scientific research applications:

Preparation Methods

The synthesis of 1-(5-Methylthiophen-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized through established methods.

    Alkylation: The thiophene ring is alkylated using a suitable alkylating agent, such as propylamine, under controlled conditions to introduce the propan-1-amine group at the 3-position of the thiophene ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Methylthiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(5-Methylthiophen-3-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1-(5-methylthiophen-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISLJFHZZNCFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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